Iminodiethylenedioxybis(trimethylsilane)

Description

This hypothetical compound would belong to the organosilicon family, likely serving as a chemical intermediate.

Properties

CAS No. |

20836-40-2 |

|---|---|

Molecular Formula |

C10H27NO2Si2 |

Molecular Weight |

249.50 g/mol |

IUPAC Name |

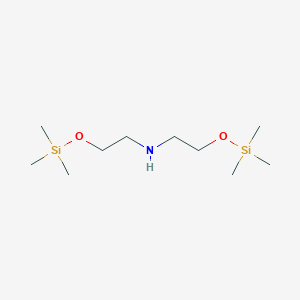

2-trimethylsilyloxy-N-(2-trimethylsilyloxyethyl)ethanamine |

InChI |

InChI=1S/C10H27NO2Si2/c1-14(2,3)12-9-7-11-8-10-13-15(4,5)6/h11H,7-10H2,1-6H3 |

InChI Key |

KBFQZANWBGZASX-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)OCCNCCO[Si](C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Hexamethyldisiloxane (HMDSO)

- CAS No.: 107-46-0

- Formula : C₆H₁₈OSi₂

- Structure : Siloxane (Si-O-Si) backbone with trimethylsilyl groups.

- Chemical Family: Organosiloxane .

- Uses : Chemical intermediate in industrial processes, such as silicone polymer synthesis .

N,N-Bis(trimethylsilyl)allylamine

- CAS No.: Not explicitly listed .

- Formula : C₉H₂₃NSi₂ .

- Structure : Allylamine core with two trimethylsilyl groups attached to the nitrogen.

- Chemical Family: Organoaminosilane .

- Uses : Specialized chemical intermediate for research applications .

Thiobis(hexamethyldisilazane)

- CAS No.: Not provided .

- Structure : Sulfur-bridged bis(trimethylsilyl)amine (silazane) groups.

- Chemical Family: Organosilazane .

- Uses : Likely used in surface modification or as a precursor in silicon-nitrogen chemistry.

- Hazards : Silazanes are typically moisture-sensitive and may release ammonia upon hydrolysis .

(Trifluoromethyl)trimethylsilane

- CAS No.: Not provided .

- Structure : Trimethylsilyl group bonded to a trifluoromethyl moiety.

- Chemical Family: Fluorinated organosilicon compound.

- Uses : Fluorination reagent in organic synthesis.

- Hazards : Acute toxicity (H302, H333), flammability (H225), and severe eye irritation (H319) .

Table 1: Comparative Overview of Organosilicon Compounds

Key Research Findings

Structural Reactivity :

- HMDSO’s siloxane linkage (Si-O-Si) offers thermal stability, making it suitable for high-temperature applications .

- N,N-Bis(trimethylsilyl)allylamine’s Si-N bonds are prone to hydrolysis, limiting its use in aqueous environments .

Functional Group Impact :

- Thiobis(hexamethyldisilazane)’s sulfur bridge enhances its utility in sulfur-containing polymer synthesis .

- Fluorinated derivatives like (Trifluoromethyl)trimethylsilane exhibit unique electronic properties but pose significant safety risks .

Applications: HMDSO dominates industrial use due to its versatility in silicone production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.